molecular formula C24H23N5O2 B610613 RX-37 CAS No. 1627715-60-9

RX-37

Katalognummer: B610613
CAS-Nummer: 1627715-60-9
Molekulargewicht: 413.481
InChI-Schlüssel: WHDUHJYPRJXLGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RX-37 is a potent BET inhibitor. This compound binds to BET bromodomain proteins (BRD2, BRD3, and BRD4) with Ki values of 3.2-24.7 nM and demonstrates high selectivity over other non-BET bromodomain-containing proteins. This compound potently and selectively inhibits cell growth in human acute leukemia cell lines harboring the rearranged mixed lineage leukemia 1 gene. This compound represents a promising lead compound for the development of a new class of therapeutics for the treatment of human cancer and other conditions.

Wissenschaftliche Forschungsanwendungen

Integrated Vehicle Health Management Technology

The RX-37, particularly the X-37 spacecraft, has been utilized for NASA's Integrated Vehicle Health Management (IVHM) Technology Experiment. The experiment aimed to demonstrate the benefits of in-flight IVHM for the operation of a Reusable Launch Vehicle. The scope included performing real-time fault detection and isolation for X-37's electrical power system and electro-mechanical actuators, utilizing a software system named Livingstone. This software system employs a qualitative, model-based reasoning approach for system-wide interaction analysis to detect and isolate failures. The experiment marked significant advancements in the efficiency and safety of the IVHM technology within a flight environment (Schwabacher et al., 2002).

Flight Demonstrator Project for Space Transportation System Development

The this compound, specifically referred to as the X-37 Approach and Landing Vehicle (ALTV), was designed to reduce technical risks during the descent and landing phases of flight. This project formulated mission requirements and Orbital Vehicle (OV) technology research and development goals to validate and mature high-payoff ground and flight technologies like Thermal Protection Systems (TPS). This project has expanded government and industry knowledge in developing new generations of spacecraft aligned with the Vision for Space Exploration (Dumbacher, 2004).

Development and Test of Guidance, Navigation, and Control Systems

The this compound has been a testbed for developing and evaluating Guidance, Navigation, and Control (GN&C) systems for space and reentry environments. The experiment involved the Space Integrated GPS/INS (SIGI) system, an off-the-shelf navigation-grade GPS/INS enhanced for space and reentry environments. The experiment aimed to demonstrate the reliability and performance of SIGI for automatic, autonomous approach, and landing, significantly contributing to the risk reduction for integrating such systems into space vehicles (Childers & Gelderloos, 2001).

Dynamics, Stability, and Control Characteristics

The this compound has also been a pivotal part of studies focusing on the dynamics, stability, and control characteristics of space vehicles. Research has been conducted on the dynamics and control of the X-37 from atmospheric reentry through landing, involving the assessment of vehicle trim with multiple surfaces, aerodynamic uncertainties, and control design results for various flight phases. These studies contribute to the understanding and development of more robust and reliable space vehicles (Chaudhary et al., 2001).

Eigenschaften

CAS-Nummer

1627715-60-9

Molekularformel

C24H23N5O2

Molekulargewicht

413.481

IUPAC-Name

4-(1-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)-8-methoxy-5H-pyrido[4,3-b]indol-7-yl)-3,5-dimethylisoxazole

InChI

InChI=1S/C24H23N5O2/c1-11-21(23(28-27-11)14-5-6-14)24-22-15-10-19(30-4)16(20-12(2)29-31-13(20)3)9-18(15)26-17(22)7-8-25-24/h7-10,14,26H,5-6H2,1-4H3,(H,27,28)

InChI-Schlüssel

WHDUHJYPRJXLGF-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C)ON=C2C)C=C(NC3=C4C(C5=C(C)NN=C5C6CC6)=NC=C3)C4=C1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

RX-37;  RX 37;  RX37.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RX-37
Reactant of Route 2
Reactant of Route 2
RX-37
Reactant of Route 3
Reactant of Route 3
RX-37
Reactant of Route 4
RX-37
Reactant of Route 5
RX-37
Reactant of Route 6
Reactant of Route 6
RX-37

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.